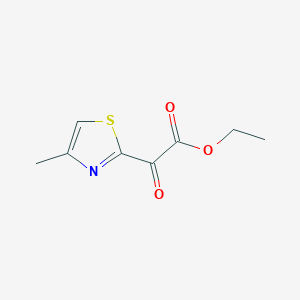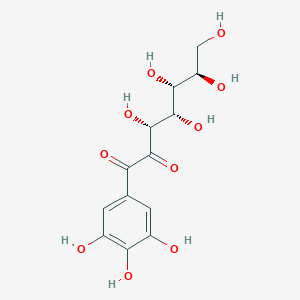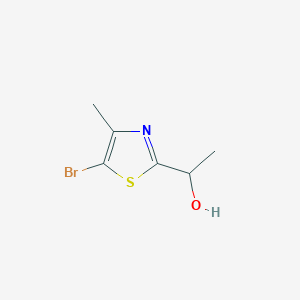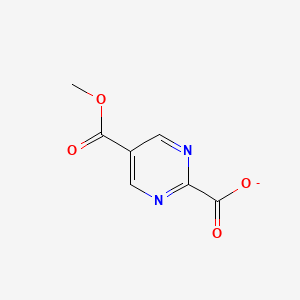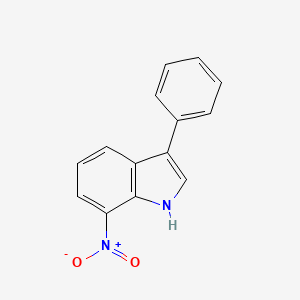
3-Phenyl-7-nitroindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-7-nitroindole is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are known for their biological activity and are prevalent in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-7-nitroindole typically involves the nitration of 3-phenylindole. One common method is the electrophilic substitution reaction using ammonium tetramethylnitrate and trifluoroacetic anhydride at sub-room temperature . This method avoids the use of strong acids and metals, making it more environmentally friendly.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and other advanced techniques could improve yield and efficiency while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-7-nitroindole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is typically a nitroso or nitro derivative.
Reduction: The major product is an amino derivative.
Substitution: The major products depend on the substituent introduced, such as halogenated or sulfonated derivatives.
Scientific Research Applications
3-Phenyl-7-nitroindole has various applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological processes involving indole derivatives.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Phenyl-7-nitroindole involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The indole ring system can also participate in various biochemical pathways, making it a versatile compound in biological studies .
Comparison with Similar Compounds
Similar Compounds
3-Nitroindole: Similar in structure but lacks the phenyl group.
7-Nitroindole: Similar but lacks the phenyl group at the 3-position.
3-Phenylindole: Lacks the nitro group at the 7-position.
Uniqueness
3-Phenyl-7-nitroindole is unique due to the presence of both the phenyl and nitro groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
61861-89-0 |
|---|---|
Molecular Formula |
C14H10N2O2 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
7-nitro-3-phenyl-1H-indole |
InChI |
InChI=1S/C14H10N2O2/c17-16(18)13-8-4-7-11-12(9-15-14(11)13)10-5-2-1-3-6-10/h1-9,15H |
InChI Key |
ANJDLCPPPZKATD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC3=C2C=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


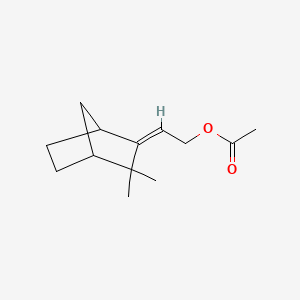
![2-(3-Isopropenyl-phenyl)-[1,3]dioxolane](/img/structure/B13971359.png)
![2,6-Dimethoxy-4-[(2-naphthalenylimino)methyl]-phenol](/img/structure/B13971365.png)
![2-Chloro-7-cyclopentyl-5,7-dihydro-6H-pyrrolo[2,3-D]pyrimidin-6-one](/img/structure/B13971382.png)
![(2-(2-Aminoethyl)-2-azaspiro[4.5]decan-8-yl)methanethiol](/img/structure/B13971388.png)
![2-(2-Aminoethyl)-2-azaspiro[4.5]decan-8-amine](/img/structure/B13971399.png)



